
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- is an organic compound with the molecular formula C17H24O3 This compound is characterized by a cyclopentanone core substituted with a 2,5-dimethoxy-4-methylphenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 2,5-dimethoxy-4-methylbenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between cyclopentanone and 2,5-dimethoxy-4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate compound.
Methylation: The intermediate compound is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. This step introduces the three methyl groups at the 2, 2, and 3 positions of the cyclopentanone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the cyclopentanone ring are replaced by other groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.
Scientific Research Applications
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used as an intermediate in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with structural similarities but different pharmacological properties.
2,5-Dimethoxy-4-methylphenylcyclopropylamine: Another psychedelic compound with a cyclopropylamine core.
4-Methyl-2,5-dimethoxyamphetamine: Known for its mood-altering effects and mechanism of action similar to LSD.
Uniqueness
Cyclopentanone, 3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethyl- is unique due to its cyclopentanone core and the specific arrangement of substituents. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
243117-90-0 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxy-4-methylphenyl)-2,2,3-trimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H24O3/c1-11-9-14(20-6)12(10-13(11)19-5)17(4)8-7-15(18)16(17,2)3/h9-10H,7-8H2,1-6H3 |
InChI Key |
UISXRNSZEJCKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C2(CCC(=O)C2(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
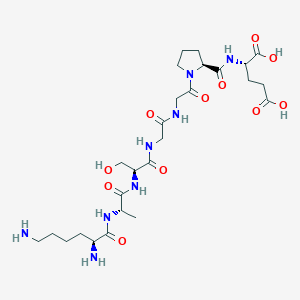
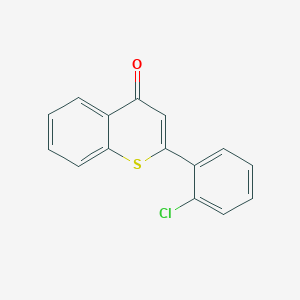
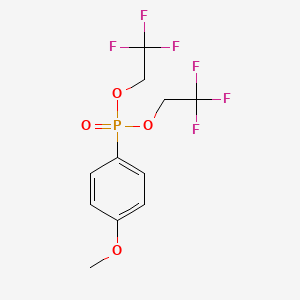
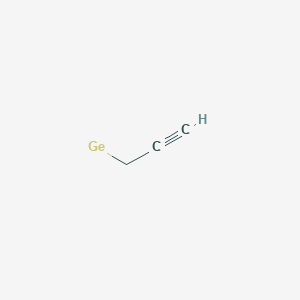
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
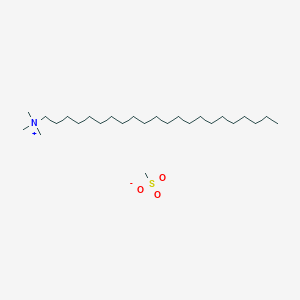
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
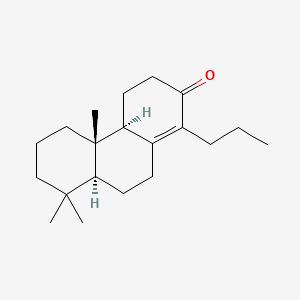
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)

![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
